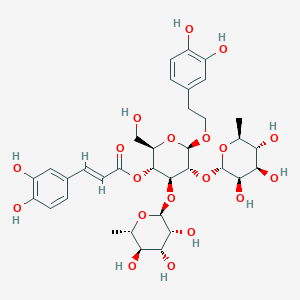
1-Bromo-3-difluoromethoxy-2-fluoro-6-nitrobenzene
Übersicht
Beschreibung
1-Bromo-3-difluoromethoxy-2-fluoro-6-nitrobenzene is a synthetic compound that has been used in a variety of scientific research applications. It is a nitrobenzene derivative that is composed of benzene, bromine, fluorine, and nitro groups. It has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis. It has also been used in the synthesis of various organic compounds.
Wirkmechanismus
1-Bromo-3-difluoromethoxy-2-fluoro-6-nitrobenzene acts as a ligand in coordination chemistry. In this process, it binds to a metal ion and forms a coordination complex. This coordination complex can then be used in a variety of reactions, such as organic synthesis and the synthesis of various organic compounds.
Biochemical and Physiological Effects
This compound has not been studied in detail for its biochemical and physiological effects. However, it is known to be a strong oxidizing agent and is therefore likely to have some toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-Bromo-3-difluoromethoxy-2-fluoro-6-nitrobenzene has several advantages for use in lab experiments. It is a strong oxidizing agent, which makes it useful for a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is also a strong oxidizing agent, which can be hazardous if not handled properly.
Zukünftige Richtungen
1-Bromo-3-difluoromethoxy-2-fluoro-6-nitrobenzene has a variety of potential future applications. It could be used in the synthesis of various pharmaceuticals, such as antifungal agents, and in the synthesis of various polymers. It could also be used as a catalyst in organic synthesis and in the synthesis of various organic compounds. Additionally, further research could be conducted to determine the biochemical and physiological effects of this compound.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-difluoromethoxy-2-fluoro-6-nitrobenzene has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and in the synthesis of various organic compounds. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, and in the synthesis of various polymers.
Eigenschaften
IUPAC Name |
3-bromo-1-(difluoromethoxy)-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-3(12(13)14)1-2-4(6(5)9)15-7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUVZPZKTLFUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1459668.png)





![methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B1459680.png)




